(R)-1-Boc-3-carboxymethoxy-pyrrolidine

Medicinal Chemistry Chiral Building Blocks Asymmetric Synthesis

Stereochemical uncertainty in medicinal chemistry projects often leads to inconclusive biological results and wasted resources. (R)-1-Boc-3-carboxymethoxy-pyrrolidine (CAS 170097-85-5) provides a definitive solution as a chiral, non-racemic building block with a precisely defined (R)-configuration at the pyrrolidine 3-position. - Defined (R)-configuration ensures correct spatial orientation for target binding, eliminating reproducibility issues[reference:0]. - Boc protection enables acid-labile N-deprotection, simplifying multi-step synthesis compared to Cbz analogs[reference:1]. - ≥98% purity minimizes the need for in-house purification, accelerating screening campaigns[reference:2].

Molecular Formula C11H19NO5
Molecular Weight 245.275
CAS No. 170097-85-5
Cat. No. B597589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-3-carboxymethoxy-pyrrolidine
CAS170097-85-5
Molecular FormulaC11H19NO5
Molecular Weight245.275
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OCC(=O)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-8(6-12)16-7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
InChIKeyMUEXFKAYCPIYPF-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (R)-1-Boc-3-carboxymethoxy-pyrrolidine (CAS 170097-85-5): A Chiral Pyrrolidine Building Block for Drug Discovery


(R)-1-Boc-3-carboxymethoxy-pyrrolidine (CAS 170097-85-5) is a chiral, non-racemic pyrrolidine derivative featuring a tert‑butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxymethoxy substituent at the 3‑position of the pyrrolidine ring [1]. It is classified as a heterocyclic building block with the molecular formula C₁₁H₁₉NO₅ and a molecular weight of 245.27 g/mol . The compound is supplied as a research‑grade intermediate, typically at purities of 95–98%, and is intended for use in medicinal chemistry and organic synthesis .

Why Generic Substitution of (R)-1-Boc-3-carboxymethoxy-pyrrolidine (CAS 170097-85-5) Fails: Critical Differences Among Close Analogs


Simply substituting (R)-1-Boc-3-carboxymethoxy-pyrrolidine with a seemingly similar pyrrolidine building block—such as the opposite enantiomer, the deoxy analog, or a different N‑protecting group—is not feasible without compromising key physicochemical parameters and synthetic outcomes. The presence of the (R)‑configured carboxymethoxy ether, the Boc protecting group, and the precise molecular geometry each confer distinct properties in terms of lipophilicity, hydrogen‑bonding capacity, and reactivity that directly impact downstream applications [1][2]. The quantitative evidence presented below demonstrates exactly where this compound diverges from its closest comparators, enabling informed scientific and procurement decisions.

Quantitative Differentiation Guide for (R)-1-Boc-3-carboxymethoxy-pyrrolidine (CAS 170097-85-5) vs. Closest Analogs


Stereochemical Purity and Enantiomeric Identity vs. (S)-Enantiomer

The target compound is the (R)-enantiomer, while the (S)-enantiomer (CAS 895126-64-4) is a distinct chemical entity with opposite stereochemistry at the pyrrolidine 3‑position. In asymmetric syntheses and chiral drug discovery, the enantiomer used can dramatically alter biological activity and binding affinity [1][2]. The (R)-configuration is defined by the specific 3D arrangement of the carboxymethoxy group, which is critical for molecular recognition events.

Medicinal Chemistry Chiral Building Blocks Asymmetric Synthesis

Hydrogen Bond Acceptor Count and LogP: (R)-Carboxymethoxy vs. (R)-Deoxy Analog

Compared to the deoxy analog (R)-(1-Boc-pyrrolidin-3-yl)-acetic acid (CAS 204688-60-8), the target compound contains an additional ether oxygen in the carboxymethoxy chain. This structural difference increases the number of hydrogen bond acceptors (HBA) from 4 to 5 and lowers the computed LogP from 1.0 to 0.8 [1][2]. The altered HBA/LogP profile can significantly influence solubility, membrane permeability, and target engagement in medicinal chemistry campaigns.

Physicochemical Properties Drug Design Medicinal Chemistry

Purity and Sourcing: Vendor-Specified Minimum Purity of 98%

Multiple reputable vendors list (R)-1-Boc-3-carboxymethoxy-pyrrolidine with a minimum purity specification of 98% . In contrast, the (S)-enantiomer is commonly offered at 95% purity, and the deoxy analog is often listed at 97% purity . The higher purity specification reduces the need for additional purification steps and ensures more reproducible results in sensitive applications.

Chemical Purity Quality Control Procurement

N-Protecting Group Differentiation: Boc vs. Cbz

The target compound bears a Boc (tert‑butoxycarbonyl) protecting group, whereas the related benzyl ester analog (CAS 889953-08-6) utilizes a Cbz (carboxybenzyl) protecting group. The Boc group is acid‑labile, while Cbz is removed by hydrogenolysis, offering orthogonal deprotection strategies [1][2]. Computed properties further distinguish the two: the Cbz analog has a higher molecular weight (279.29 vs. 245.27 g/mol) and a higher LogP (1.3 vs. 0.8) due to the benzyl moiety [2].

Protecting Group Strategy Orthogonal Deprotection Peptide Chemistry

Recommended Application Scenarios for (R)-1-Boc-3-carboxymethoxy-pyrrolidine (CAS 170097-85-5) Based on Differentiated Properties


Chiral Drug Discovery and Asymmetric Synthesis

Use the (R)-enantiomer when the desired stereochemical outcome depends on the specific 3D arrangement of the carboxymethoxy group. Its defined (R)-configuration at the pyrrolidine 3-position ensures the correct spatial orientation for molecular recognition in target binding [1].

Medicinal Chemistry Optimization Requiring Modulated Polarity

Employ this building block in place of the deoxy analog when a slight increase in hydrogen‑bonding capacity (HBA = 5 vs. 4) and a modest reduction in lipophilicity (LogP = 0.8 vs. 1.0) are desired to improve solubility or fine‑tune pharmacokinetic properties [2].

High-Throughput Screening and Biophysical Assays

Select vendors offering the compound at ≥98% purity to minimize the impact of impurities on assay results. The higher purity specification reduces the need for in‑house purification and enhances reproducibility across screening campaigns .

Orthogonal Deprotection Strategies in Peptide or Heterocycle Synthesis

Choose the Boc‑protected variant over the Cbz‑protected analog when acid‑labile N‑deprotection is required. The lower molecular weight and reduced LogP of the Boc derivative also simplify purification and handling in multi‑step syntheses [3].

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